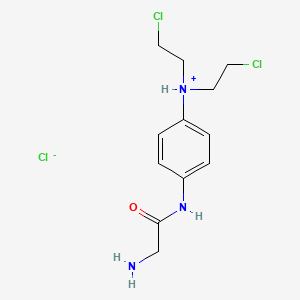

2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride

Description

Such agents typically function by forming covalent bonds with DNA or proteins, disrupting cellular replication and inducing apoptosis.

Properties

CAS No. |

3131-20-2 |

|---|---|

Molecular Formula |

C12H18Cl3N3O |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

[4-[(2-aminoacetyl)amino]phenyl]-bis(2-chloroethyl)azanium;chloride |

InChI |

InChI=1S/C12H17Cl2N3O.ClH/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15;/h1-4H,5-9,15H2,(H,16,18);1H |

InChI Key |

ICKWCFIMGINONV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)[NH+](CCCl)CCCl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

2-Chloroethylamine hydrochloride is a crucial intermediate for introducing the bis(2-chloroethyl)amino functionality. A patented method describes a three-step synthesis starting from ethanolamine:

- Hydrogen chloride gas absorption by ethanolamine at room temperature until the pH reaches 2-3.

- Addition of an organic acid (e.g., adipic acid), followed by heating to 160 °C with continued hydrogen chloride gas introduction while distilling off water formed during the reaction.

- Cooling and filtration after addition of absolute ethanol, followed by vacuum drying to yield 2-chloroethylamine hydrochloride with high purity (~99.2%) and yield (~90.5%).

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Parameters | Outcome |

|---|---|---|---|

| 1 | Ethanolamine + HCl gas | HCl flow: 300-500 mL/min, 45-75 min, pH 2-3 | Formation of ethanolamine hydrochloride intermediate |

| 2 | Addition of adipic acid, heating to 160 °C | HCl flow: 300 mL/min, 5 hours, water distilled off | Conversion to 2-chloroethylamine hydrochloride |

| 3 | Cooling, absolute ethanol addition, filtration, vacuum drying | Drying at 50-60 °C, 5 hours | Solid 2-chloroethylamine hydrochloride, 90.5% yield, 99.2% purity |

This method ensures efficient removal of water to drive the reaction forward and obtain a high-purity product suitable for subsequent synthesis steps.

Preparation of 2-Aminoacetanilide Derivatives

General Synthetic Routes

2-Aminoacetanilide derivatives are prepared via acetylation of corresponding aminoanilines or reduction of nitroacetanilides. Several methods have been reported, including:

- Acetylation of 4-phenylenediamine or substituted anilines using acetic anhydride or acetyl chloride.

- Reduction of 4-nitroacetanilide derivatives with zinc and ammonia or catalytic hydrogenation.

- Use of lithium hexamethyldisilazane in 1,4-dioxane for amination of halogenated acetanilides.

Representative Reaction Conditions and Yields

These methods provide the aminoacetanilide scaffold necessary for further functionalization with bis(2-chloroethyl)amino groups.

Coupling to Form 2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide Hydrochloride

Bis(2-chloroethyl)amino Group Introduction

The key step involves the reaction of the aminoacetanilide derivative with 2-chloroethylamine hydrochloride or its activated derivatives to introduce the bis(2-chloroethyl)amino substituent at the 4' position. Literature on aromatic nitrogen mustards provides insights into this coupling:

- The amino group on the acetanilide is reacted with bis(2-chloroethyl)amine or its derivatives under controlled pH and temperature to form the mustard linkage.

- Protection/deprotection strategies may be employed to ensure selective substitution at the 4' position.

- Reflux in suitable solvents like dry benzene or pyridine facilitates the substitution reaction.

Example Synthesis of Related Compounds

A related synthesis involves:

- Reacting 2-amino-4-phenylthiazole with chloroacetyl chloride in dry benzene at 0-5 °C, followed by reflux.

- Subsequent reaction with diethanolamine in pyridine under reflux to form bis(2-hydroxyethyl)amino intermediates.

- Conversion to bis(2-chloroethyl)amino derivatives by chlorination.

This demonstrates the feasibility of stepwise functional group transformations to achieve the target bis(2-chloroethyl)amino substitution.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The nitrogen mustard group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Anticancer Properties

The compound has been studied for its potential as an anticancer agent. The bis(2-chloroethyl)amino group is characteristic of alkylating agents, which can interfere with DNA replication and transcription. This mechanism is crucial in the treatment of cancers, as it can lead to cell death in rapidly dividing tumor cells.

- Case Study : Research has indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through DNA damage mechanisms .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of other pharmaceuticals. Its unique chemical structure allows it to be modified to create new derivatives with enhanced biological activities.

- Application Example : In synthetic organic chemistry, the ability to introduce various functional groups at specific positions on the acetanilide framework has led to the development of novel compounds with improved therapeutic profiles .

Mutagenicity Studies

Due to its structural properties, 2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride has been included in mutagenicity studies. The compound's ability to form reactive intermediates raises concerns regarding its potential mutagenic effects.

- Research Findings : Studies have categorized this compound within lists of mutagenic chemicals, emphasizing the need for careful handling and assessment during experimental applications .

Mechanism of Action

The mechanism of action of 2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride involves the alkylation of DNA. The nitrogen mustard group forms covalent bonds with the DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis . The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally related compounds described in the evidence, including 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) , 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) , and bis(2-chloroethyl)methylamine (HN2) .

Pharmacokinetics and Solubility

Therapeutic Index and Toxicity

- 2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride: Hypothetically, its reduced carbamoylating activity (compared to CCNU) may lower protein-binding toxicity, improving therapeutic index .

- BCNU/CCNU : High carbamoylating activity correlates with protein adduct formation (e.g., 40–60% cyclohexyl moiety binding in dogs ), contributing to delayed myelosuppression.

- HN2 : Minimal protein binding but high systemic toxicity due to rapid alkylation and poor tissue specificity .

DNA/Protein Interaction Studies

- BCNU/CCNU : Ethylene-labeled BCNU binds nucleic acids (polyguanylic acid, tRNA) and proteins (albumin), while cyclohexyl-labeled derivatives primarily bind proteins . This dual action may explain their potent cytotoxicity but also off-target effects.

- Hypothetical Case for 2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide HCl: The absence of a nitrosourea carbamoyl group may limit protein carbamoylation, reducing side effects like nephrotoxicity observed with CCNU .

Research Findings and Key Insights

Carbamoylation vs. Alkylation : Nitrosoureas like CCNU rely on both carbamoylating and alkylating activities for efficacy, but high carbamoylation increases toxicity. Structural modifications (e.g., removing nitrosourea groups) may improve safety .

Solubility and CNS Activity : Lipid-soluble agents (e.g., CCNU) achieve higher CNS penetration, critical for treating brain tumors. The acetanilide derivative’s solubility profile may position it between BCNU and HN2 in terms of tissue distribution .

Metabolic Stability : Ethylene groups in BCNU degrade rapidly (t½ ~5 min), limiting bioavailability. The acetanilide group in the queried compound could enhance stability, prolonging exposure .

Biological Activity

2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride, commonly referred to as a nitrogen mustard compound, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This compound is structurally related to other alkylating agents and has been studied for its effects on various biological systems, notably its role as a histone deacetylase (HDAC) inhibitor.

Chemical Structure and Properties

The chemical formula for 2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride is C12H18Cl3N3O. The presence of the bis(2-chloroethyl)amino group is significant, as it contributes to the compound's cytotoxic properties.

The primary mechanism of action for 2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride involves DNA alkylation, leading to cross-linking and subsequent apoptosis in cancer cells. This compound has been shown to inhibit HDAC activity, which plays a crucial role in regulating gene expression and cellular functions.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor activity. For instance, in vitro assays revealed an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects compared to other HDAC inhibitors such as SAHA (17.25 μM) .

In vivo studies further support these findings, showing a tumor growth inhibition (TGI) of 48.89% in xenograft models when treated with this compound .

Apoptotic Mechanisms

The apoptotic mechanisms triggered by 2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride involve cell cycle arrest at the G2/M phase and promotion of apoptosis. This was evidenced by flow cytometry analyses that indicated increased apoptotic cell populations following treatment .

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on xenograft models demonstrated that treatment with 2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to enhance the efficacy of other chemotherapeutic agents like taxol and camptothecin when used in combination therapies .

Case Study 2: HDAC Inhibition

Another investigation focused on the compound's selectivity towards HDAC isoforms. Results indicated that it selectively inhibited class I HDACs (HDAC1, HDAC2, and HDAC3), which are implicated in various malignancies . The study provided biochemical IC50 values that confirmed its potency as an HDAC inhibitor.

Toxicity Profile

While the compound demonstrates promising antitumor activity, its toxicity profile must be considered. It has been classified among compounds with significant cytotoxic effects, necessitating careful dose management during therapeutic applications .

Comparative Analysis

| Compound | IC50 (μM) | Mechanism | Tumor Growth Inhibition (%) |

|---|---|---|---|

| 2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride | 1.30 | HDAC Inhibition & DNA Alkylation | 48.89 |

| SAHA | 17.25 | HDAC Inhibition | 48.13 |

Q & A

Q. What are the standard laboratory-scale synthesis protocols for 2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride?

The compound is typically synthesized via alkylation of 4-aminoacetanilide hydrochloride with bis(2-chloroethyl)amine hydrochloride under controlled pH (8–9) and temperature (40–60°C). The reaction is monitored by TLC, and purification involves recrystallization using ethanol-water mixtures or column chromatography with silica gel . Key intermediates (e.g., bis(2-chloroethyl)amine hydrochloride) require strict anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

- NMR : Use H and C NMR to confirm the presence of acetanilide (δ 2.1 ppm for CH), aromatic protons (δ 6.5–7.5 ppm), and bis(2-chloroethyl)amino groups (δ 3.6–3.8 ppm for CHCl) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 348.1) .

Q. How should researchers handle solubility and stability challenges during experiments?

The hydrochloride salt enhances aqueous solubility (tested via saturation shake-flask method at 25°C). For organic solvents, DMSO or ethanol is preferred. Stability studies under varying pH (3–9) and temperatures (4°C, 25°C) should be conducted using HPLC to monitor degradation products .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported alkylation efficiency data?

Discrepancies in alkylation activity (e.g., DNA cross-linking efficiency) may arise from reaction conditions or assay sensitivity. Validate findings using:

- Comet Assay : Quantify single-strand DNA breaks in treated cells.

- LC-MS/MS : Identify adducts (e.g., guanine-N7 adducts) as biomarkers of alkylation . Compare results across multiple cell lines (e.g., HeLa vs. Jurkat) and control with known alkylators (e.g., cyclophosphamide) .

Q. How can computational modeling optimize the compound’s structure-activity relationship (SAR) for targeted applications?

Perform molecular docking (AutoDock Vina) to predict binding affinity to DNA or enzymes (e.g., topoisomerase II). Pair with QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions via in vitro assays measuring IC values in cancer cell lines .

Q. What methodologies assess the compound’s stability under reactive oxygen species (ROS)-rich environments?

Simulate oxidative stress using HO/Fe (Fenton reaction) and analyze degradation pathways via:

- EPR Spectroscopy : Detect free radical intermediates.

- GC-MS : Identify volatile breakdown products (e.g., chloroacetaldehyde) . Compare stability to analogues without the bis(2-chloroethyl) group .

Q. How can researchers design experiments to probe synergistic effects with other antineoplastic agents?

Use Chou-Talalay Combination Index : Treat cells with gradient concentrations of the compound and co-agents (e.g., cisplatin). Calculate synergy/additivity/antagonism via CompuSyn software. Mechanistic studies may include flow cytometry (apoptosis assays) and Western blotting (Bcl-2/Bax expression) .

Methodological Considerations

Q. What analytical approaches validate the compound’s purity in complex matrices (e.g., biological fluids)?

Develop a UHPLC-MS/MS method with isotope-labeled internal standards (e.g., C-acetanilide). Use MRM transitions specific to the compound (e.g., m/z 348.1 → 212.0 for quantification). Validate per ICH guidelines for LOD, LOQ, and recovery rates .

Q. How should researchers address discrepancies in reported toxicity profiles?

Conduct Ames Test (TA98 strain) for mutagenicity and compare with in vivo micronucleus assays. Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated models. Cross-reference with structural analogues (e.g., nitrogen mustards) to isolate toxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.